molecular formula C19H20N2O3S B3198216 N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide CAS No. 1010883-95-0

N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide

Cat. No. B3198216
CAS RN: 1010883-95-0
M. Wt: 356.4 g/mol
InChI Key: ISGJXTIDGIXSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide, also known as CPI-455, is a small molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer and inflammatory disorders. CPI-455 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of scientific research.

Mechanism of Action

N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide works by inhibiting the BET family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other transcriptional co-factors. This results in the downregulation of genes that are involved in cell growth and inflammation, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, or programmed cell death. It also reduces the expression of genes involved in cell proliferation and survival. In animal models of inflammation, this compound reduces the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide is its specificity for the BET family of proteins, which reduces the risk of off-target effects. It has also been shown to be effective at low concentrations, making it a potentially useful tool for studying gene expression and regulation. However, like all small molecule inhibitors, this compound has limitations in terms of its pharmacokinetics and potential toxicity, which must be carefully considered in experimental design.

Future Directions

There are a number of future directions for research on N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide. One area of interest is the development of more potent and selective BET inhibitors, which may have improved therapeutic potential. Another direction is the exploration of combination therapies, in which this compound is used in conjunction with other drugs to enhance its efficacy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for clinical use.

Scientific Research Applications

N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide has been the subject of extensive scientific research, with studies focused on its potential as a therapeutic agent for cancer and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. These findings suggest that this compound may have therapeutic potential for a range of diseases.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(16-6-7-16)21-11-10-15-8-9-17(12-18(15)21)20-25(23,24)13-14-4-2-1-3-5-14/h1-5,8-9,12,16,20H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGJXTIDGIXSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide
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N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide
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N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide
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N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide
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N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide
Reactant of Route 6
N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide

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